(S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate - 1233860-11-1

(S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate

Catalog Number: EVT-3164149
CAS Number: 1233860-11-1
Molecular Formula: C14H20N4O4
Molecular Weight: 308.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-[2-(5-tert-Butyl-[1,3,4]oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133) [, ]

Compound Description: LC15-0133 is a novel dipeptidyl peptidase-4 inhibitor under investigation as a potential therapeutic agent for diabetes. Studies on its metabolism in rat liver microsomes revealed an unusual C-demethylation reaction leading to the formation of a C-demethylated metabolite (M4). [, ]

Relevance: While LC15-0133 differs significantly in its overall structure from (S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate, both compounds share a common structural motif: a substituted pyrrolidine ring. Notably, LC15-0133 also possesses a tert-butyl group, although its placement and function within the molecule might differ from that of the target compound. Examining the metabolic pathways of LC15-0133, particularly the unusual C-demethylation, could offer insights into potential metabolic transformations of the target compound, especially considering the presence of the tert-butyl group in both structures. [, ]

2. tert-Butyl (S)-(3-Oxopent-4-yn-2-yl)carbamate []

Compound Description: This compound served as a reactant in a study focused on Cu(I)-catalyzed [3+2] cycloaddition reactions. The research investigated its reaction with various 1-benzylidenepyrazole-3-one-derived azomethine imines, leading to the formation of diastereomeric cycloadducts. []

Relevance: Although structurally distinct from (S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate, tert-Butyl (S)-(3-Oxopent-4-yn-2-yl)carbamate shares the presence of a tert-butyl carbamate moiety. This structural similarity suggests that the target compound might also be amenable to similar cycloaddition reactions, potentially providing a route to synthesize novel derivatives. Understanding the reactivity of this related compound in cycloadditions could guide the design of synthetic strategies for modifying the target compound. []

3. (S)-5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methylthiophene-3-carboxylic acid []

Compound Description: This compound is a crucial intermediate in the synthesis of a novel glucokinase activator. Its synthesis was achieved through an efficient and practical route involving the asymmetric transfer hydrogenation of a pyrroline derivative. []

Relevance: The key structural similarity between this compound and (S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate lies in the (S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl moiety. This shared structural element highlights the potential for employing similar asymmetric synthesis strategies, like asymmetric transfer hydrogenation, to prepare both compounds or their derivatives. Investigating the synthetic routes used for this related compound could provide valuable insights into optimizing the synthesis of the target compound or designing analogous synthetic pathways for related molecules. []

Properties

CAS Number

1233860-11-1

Product Name

(S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate

IUPAC Name

tert-butyl N-[(3S)-1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate

Molecular Formula

C14H20N4O4

Molecular Weight

308.33

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-8-17(9-10)12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,16,19)/t10-/m0/s1

InChI Key

IUXNCGRUHMYCFX-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.